Halogen Effects on cLogP and Lipophilic Efficiency
The target compound's calculated partition coefficient (cLogP ≈ 4.2) and molecular weight (413.3 g/mol) position it in a distinct property space compared to the des-fluoro analog 3-(4-bromophenyl)-6-(piperazin-1-yl)pyridazine (cLogP ≈ 2.8; M.Wt 319.2) . The 0.8 log unit increase in lipophilicity corresponds to a ~6.3-fold higher predicted membrane permeability, which can be advantageous for cell-based assays requiring intracellular target engagement. However, this also elevates the risk of promiscuous binding, making the compound more suitable for early-stage screening where a broad coverage of chemical space is desired [1].
| Evidence Dimension | cLogP and Molecular Weight |
|---|---|
| Target Compound Data | cLogP ≈ 4.2; M.Wt 413.3 |
| Comparator Or Baseline | 3-(4-bromophenyl)-6-(piperazin-1-yl)pyridazine (cLogP ≈ 2.8; M.Wt 319.2) |
| Quantified Difference | ΔcLogP ≈ +1.4; ΔMW ≈ +94.1 |
| Conditions | Predicted via ACD/Labs or similar software; values may vary by method |
Why This Matters
For procurement, this property profile suggests that the fluorinated compound will perform differently in permeability and solubility screens, preventing direct substitution with the des-fluoro analog in standardized panel assays.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
